molecular formula C14H13ClFN5O2 B2728596 1-(3-Chloro-2-fluorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)triazole-4-carboxamide CAS No. 1607292-26-1

1-(3-Chloro-2-fluorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)triazole-4-carboxamide

Cat. No.: B2728596
CAS No.: 1607292-26-1
M. Wt: 337.74
InChI Key: ZSVWIYVOKHVOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-fluorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)triazole-4-carboxamide is a synthetic organic compound featuring a 1,2,3-triazole core linked to a complex carboxamide group. This structure places it within a class of molecules that are of significant interest in medicinal chemistry and agrochemical research. Triazole-carboxamide derivatives are extensively investigated for their potential to interact with various biological targets . The 1,2,3-triazole ring is a privileged scaffold in drug discovery due to its favorable properties, such as metabolic stability, the ability to form hydrogen bonds, and its role as a bioisostere for amide and ester functional groups . These characteristics make triazole-containing compounds valuable for modulating the physicochemical properties, pharmacokinetics, and pharmacology of lead molecules . Compounds with this core structure have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, as noted in reviews of triazole-containing natural product derivatives . Furthermore, specific 1,2,3-triazole-4-carboxamide analogs have been identified as potent and selective inhibitors of biological targets such as the Pregnane X Receptor (PXR), demonstrating the potential of this chemical class in basic research and therapeutic development . The structure of this particular compound, which includes a 3-chloro-2-fluorophenyl substituent and a 2-cyano-1-methoxypropan-2-yl carboxamide side chain, is designed to explore structure-activity relationships and optimize binding affinity and selectivity for specific applications. This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed protocols on the handling and application of similar triazole-carboxamide compounds.

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN5O2/c1-14(7-17,8-23-2)18-13(22)10-6-21(20-19-10)11-5-3-4-9(15)12(11)16/h3-6H,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVWIYVOKHVOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=CN(N=N1)C2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with analogous compounds:

Compound Name (Reference) Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Triazole-4-carboxamide - 3-Chloro-2-fluorophenyl
- 2-cyano-1-methoxypropan-2-yl
Inferred ~340–360 Triazole, Carboxamide, Cyano, Methoxy
4J (N-(3-chloro-2-fluorophenyl)-1-(4-methoxyphenyl)-1H-triazole-4-carboxamide) Triazole-4-carboxamide - 3-Chloro-2-fluorophenyl
- 4-Methoxyphenyl
347.0 Triazole, Carboxamide, Methoxy
N-(3-Chloro-2-fluorophenyl)-3-cyano-5-fluoro-benzamide Benzamide - 3-Chloro-2-fluorophenyl
- 3-Cyano, 5-Fluoro
~280–300 (estimated) Benzamide, Cyano, Fluoro
1-(3-Chloro-2-fluorophenyl)-3-cyclopropylthiourea Thiourea - 3-Chloro-2-fluorophenyl
- Cyclopropyl
244.712 Thiourea, Cyclopropyl
Seldegamadlinum (E3 ubiquitin ligase degrader) Complex polycycle - 3-Chloro-2-fluorophenyl
- Pyrrolidine-indole hybrid
~900 (estimated) Carboxamide, Cyano, Piperidine
Key Observations:

Triazole vs. Benzamide Cores: The target compound and 4J share a triazole-4-carboxamide backbone, which is absent in the benzamide derivative from . Triazoles generally exhibit higher metabolic stability compared to benzamides due to reduced susceptibility to hydrolytic cleavage . The benzamide analogue in incorporates a 3-cyano-5-fluoro substitution, which may enhance electron-withdrawing effects but reduce solubility compared to the target compound’s methoxy group .

This substitution may also influence pharmacokinetic properties, such as tissue penetration . The thiourea derivative in lacks the carboxamide linkage, replacing it with a thiourea moiety. This structural difference significantly alters hydrogen-bonding capacity and may reduce bioavailability due to higher reactivity .

Molecular Weight and Complexity :

  • The target compound and 4J have comparable molecular weights (~340–350 g/mol), whereas seldegamadlinum () is far more complex (~900 g/mol). Higher molecular weight often correlates with reduced oral bioavailability but increased target specificity .

Spectroscopic and Physicochemical Comparisons

Spectroscopic Data (Triazole Derivatives):
  • Target Compound: No direct data available.
  • 4J ():
    • IR : Strong carbonyl (C=O) stretch at 1695.50 cm⁻¹; triazole C-N stretches at 1560.48 cm⁻¹.
    • 1H NMR : Aromatic protons at δ 7.67–7.93 ppm; methoxy singlet at δ 3.85 ppm.
    • 13C NMR : Carboxamide carbonyl at δ 160.19 ppm; triazole carbons at δ 143.10–153.35 ppm.
Physicochemical Properties:
  • Lipophilicity: The 3-chloro-2-fluorophenyl group increases logP in all analogues. The target compound’s cyano-methoxypropan-2-yl group likely reduces logP compared to 4J’s methoxyphenyl.
  • Melting Points : 4J has a high melting point (245.8–248.2°C), suggesting strong intermolecular interactions, which may be lower in the target compound due to its branched substituent .

Q & A

Q. What are the optimized synthetic routes for preparing this triazole-carboxamide compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of a substituted triazole precursor (e.g., 3-chloro-2-fluorophenyltriazole) with a cyano-methoxypropan-2-yl carboxamide derivative. Key steps include:
  • Amide bond formation : Use coupling reagents like EDC/HOBt under inert atmospheres (N₂/Ar) at 0–25°C to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while controlled heating (60–80°C) accelerates cyclization .
  • Catalysts : Pd-based catalysts may facilitate Suzuki-Miyaura couplings for aryl halide substitutions .
    Yield Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (1.2–1.5 eq of nucleophile) to drive reactions to completion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine and chlorine substituents show distinct splitting patterns). ¹⁹F NMR can resolve fluorophenyl group orientation .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 377.08) and detects isotopic patterns for chlorine .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (60:40 to 90:10 over 20 min) .

Q. How does the compound’s low aqueous solubility impact bioactivity assays, and what formulation strategies can mitigate this?

  • Methodological Answer : Low solubility (common in triazole derivatives) may lead to inconsistent in vitro activity. Strategies include:
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .
  • Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-chloro-2-fluorophenyl group in target binding?

  • Methodological Answer :
  • Analog Synthesis : Replace the 3-chloro-2-fluorophenyl group with electron-deficient (e.g., 3-nitro) or bulky (e.g., 3-CF₃) substituents to probe steric/electronic effects .
  • Docking Studies : Use X-ray crystal structures (e.g., PDB 4XYZ) to model interactions with target proteins (e.g., kinases). Compare binding energies (ΔG) of analogs via AutoDock Vina .
  • Bioactivity Data : Correlate IC₅₀ values (e.g., enzyme inhibition) with substituent Hammett σ constants to quantify electronic contributions .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data across different assays?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxamide) that may interfere with activity .
  • Machine Learning : Train QSAR models on PubChem datasets to predict false positives/negatives caused by assay-specific artifacts .

Q. How can in silico modeling predict metabolic stability of the 2-cyano-1-methoxypropan-2-yl group?

  • Methodological Answer :
  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., methoxy group O-demethylation).
  • Microsomal Stability Assays : Incubate with human liver microsomes (HLMs) and quantify half-life (t₁/₂) via LC-MS. Compare with simulated metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.